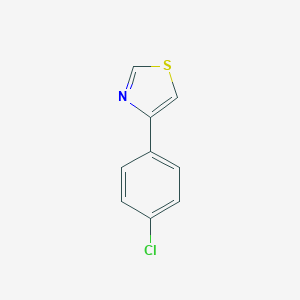

4-(4-Chlorophenyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPGTSMKZRIWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311782 | |

| Record name | 4-(4-Chlorophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-22-8 | |

| Record name | 4-(4-Chlorophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Chlorophenyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(4-chlorophenyl)-1,3-thiazole. This molecule serves as a crucial scaffold in medicinal chemistry due to the prevalence of the thiazole ring in numerous pharmacologically active agents. This document details the well-established Hantzsch thiazole synthesis for its preparation and outlines the standard analytical techniques for its structural elucidation and purity assessment.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, 2-bromo-1-(4-chlorophenyl)ethanone reacts with thioformamide to yield the target compound.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction as depicted below:

Figure 1: Synthesis of this compound via Hantzsch Reaction.

Caption: Hantzsch synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on established Hantzsch synthesis methodologies.

Materials:

-

2-Bromo-1-(4-chlorophenyl)ethanone

-

Thioformamide

-

Ethanol (absolute)

-

Sodium bicarbonate (5% aqueous solution)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filtration paper

-

Beakers

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.) in absolute ethanol.

-

Addition of Thioamide: To the stirred solution, add thioformamide (1.1-1.5 eq.).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate of the hydrobromide salt of the product may form.

-

Neutralization: Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases. This will precipitate the free base of the thiazole.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with an ample amount of deionized water to remove any inorganic salts.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization of this compound

The structural confirmation and purity of the synthesized this compound are established using a combination of spectroscopic techniques and physical property measurements.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₆ClNS |

| Molecular Weight | 195.67 g/mol |

| Melting Point | ~170-175 °C |

| Appearance | White to off-white solid |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole H-5 | ~7.5 - 7.8 | Singlet (s) |

| Aromatic H (ortho to Cl) | ~7.4 - 7.6 | Doublet (d) |

| Aromatic H (meta to Cl) | ~7.8 - 8.0 | Doublet (d) |

| Thiazole H-2 | ~8.8 - 9.0 | Singlet (s) |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Thiazole C-5 | ~115 - 120 |

| Aromatic C (ortho to Cl) | ~128 - 130 |

| Aromatic C (meta to Cl) | ~127 - 129 |

| Aromatic C (ipso to Cl) | ~133 - 136 |

| Aromatic C (ipso to Thiazole) | ~132 - 135 |

| Thiazole C-4 | ~150 - 155 |

| Thiazole C-2 | ~152 - 157 |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium |

| C=N Stretch (Thiazole) | ~1620 - 1580 | Medium to Strong |

| C=C Stretch (Aromatic) | ~1600 - 1450 | Medium to Strong |

| Thiazole Ring Vibrations | ~1500 - 1300 | Medium |

| C-Cl Stretch | ~850 - 800 | Strong |

Sample preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ | 195/197 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M-HCN]⁺ | 168/170 |

| [M-Cl]⁺ | 160 |

| [C₇H₄Cl]⁺ | 111/113 |

Ionization method: Electron Ionization (EI)

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Figure 2: Experimental Workflow for Characterization.

Caption: Workflow for the characterization of the final product.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The Hantzsch synthesis offers a reliable and straightforward route to this important heterocyclic scaffold. The outlined characterization methods, including NMR and IR spectroscopy, mass spectrometry, and melting point determination, are essential for confirming the structure and purity of the final product. This information is intended to support researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development in their efforts to synthesize and utilize this valuable compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)-1,3-thiazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of the 4-(4-chlorophenyl)-1,3-thiazole core structure. This heterocyclic moiety is a key building block in medicinal chemistry, serving as a scaffold for a wide range of biologically active compounds. This document consolidates available data on the parent compound and its key derivatives to serve as a resource for researchers engaged in drug discovery and development.

Core Physicochemical Properties

Quantitative experimental data for the unsubstituted parent compound, this compound, is limited in publicly available literature. However, data for closely related and widely studied derivatives, particularly at the 2-position, provide valuable insights into the molecule's characteristics.

Properties of this compound (Parent Compound)

| Property | Value | Source |

| CAS Number | 1826-22-8 | [1] |

| Molecular Formula | C₉H₆ClNS | [1] |

| Physical Form | Solid | [1] |

| Purity | 98% | [1] |

| Storage Temperature | 2-8°C | [1] |

Properties of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole

The 2-amino derivative is a common synthetic intermediate and exhibits well-documented properties.

| Property | Value | Source |

| CAS Number | 2103-99-3 | [2][3] |

| Molecular Formula | C₉H₇ClN₂S | [2][3] |

| Molecular Weight | 210.687 g/mol | [2][3] |

| Appearance | White to light yellow crystal powder | [2] |

| Melting Point | 169-171 °C (lit.) | [2][3][4] |

| Boiling Point | 389.8 °C at 760 mmHg | [2] |

| Density | 1.389 g/cm³ | [2] |

| pKa (Predicted) | 3.95 ± 0.10 | [2] |

| LogP | 3.62690 | [2] |

| XLogP3 | 3.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Properties of Other Key Derivatives

Computational and experimental data for other derivatives highlight the influence of substitution on the molecule's properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Reference |

| 4-(4-Chlorophenyl)-2-pyrrolidinyl-1,3-thiazole | C₁₃H₁₃ClN₂S | 264.77 | 4.2 | [5] |

| 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2) | C₁₄H₁₄ClN₃S | 291.8 | N/A | [6] |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing the 4-aryl-1,3-thiazole core is the Hantzsch Thiazole Synthesis .[7][8] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.[8][9]

General Hantzsch Synthesis Protocol for this compound Derivatives

This protocol outlines the synthesis of a 2-amino-4-(4-chlorophenyl)-1,3-thiazole, a common precursor for further functionalization.

Reactants:

-

α-Bromo-4-chloroacetophenone (1 equivalent)

-

Thiourea (1.1-1.5 equivalents)[7]

-

Solvent: Absolute Ethanol[4]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve α-bromo-4-chloroacetophenone in absolute ethanol.[7]

-

Addition of Thioamide: Add thiourea to the solution.[7]

-

Reaction: Heat the mixture to reflux (approximately 70-80°C) with vigorous stirring.[4]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).[7]

-

Isolation: Allow the reaction mixture to cool to room temperature. Pour the cooled solution into a beaker of cold deionized water or a 5% sodium carbonate solution to induce precipitation of the product.[7][8]

-

Purification: Collect the precipitate by vacuum filtration through a Buchner funnel. Wash the solid with cold water to remove any remaining salts.[8]

-

Drying and Characterization: Dry the purified solid. The final product, 2-amino-4-(4-chlorophenyl)thiazole, can be characterized by NMR, IR, Mass Spectrometry, and melting point analysis.[7]

Biological Activity and Logical Relationships

While this compound itself is primarily a scaffold, its derivatives have demonstrated a wide array of biological activities. The nature of the substituent, particularly at the 2-position of the thiazole ring, dictates the specific biological target and therapeutic potential.

Derivatives have been reported to possess activities including:

-

Anticancer: Thiazole-based compounds have shown potent cytotoxic effects against various cancer cell lines.[10]

-

Antimicrobial and Antifungal: Certain derivatives exhibit significant activity against bacterial and fungal pathogens.[11]

-

Antiparasitic: Compounds have been evaluated as leishmanicidal and trypanocidal agents.[10]

-

Enzyme Inhibition: A key mechanism of action for some derivatives is the inhibition of enzymes like histone acetyltransferases (HATs).[6]

Mechanism of Action Example: Histone Acetyltransferase (HAT) Inhibition

One of the well-documented mechanisms for this class of compounds is the inhibition of histone acetyltransferases (HATs), specifically the Gcn5p network.[6] HATs are crucial enzymes in epigenetic regulation. By transferring an acetyl group to histone proteins, they modulate chromatin structure and gene expression. Aberrant HAT activity is implicated in diseases like cancer.

The derivative 4-(4-chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2) is a known Gcn5 inhibitor.[6] The inhibition of this pathway can lead to the modulation of gene expression, impacting cell cycle progression, differentiation, and apoptosis.

References

- 1. 4-(4-Chlorophenyl)thiazole | 1826-22-8 [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-Amino-4-(4-chlorophenyl)thiazole 98 2103-99-3 [sigmaaldrich.com]

- 4. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]

- 5. 4-(4-Chlorophenyl)-2-pyrrolidinyl-1,3-thiazole | C13H13ClN2S | CID 778129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. synarchive.com [synarchive.com]

- 10. scielo.br [scielo.br]

- 11. chemimpex.com [chemimpex.com]

Spectroscopic and Synthetic Profile of 4-(4-Chlorophenyl)-1,3-thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the thiazole derivative, 4-(4-Chlorophenyl)-1,3-thiazole. Due to the limited availability of direct experimental spectroscopic data for this specific compound in publicly accessible literature, this document focuses on presenting predicted spectroscopic data based on the analysis of structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for its synthesis via the Hantzsch thiazole synthesis and subsequent characterization is provided. This guide serves as a valuable resource for researchers involved in the synthesis, characterization, and application of novel thiazole-based compounds in drug discovery and materials science.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.40 - 7.50 | Doublet | 2H, Phenyl (ortho) |

| ~7.80 - 7.90 | Doublet | 2H, Phenyl (meta) |

| ~7.40 | Singlet | 1H, Thiazole (C5-H) |

| ~8.80 | Singlet | 1H, Thiazole (C2-H) |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Thiazole (C2) |

| ~153 | Thiazole (C4) |

| ~115 | Thiazole (C5) |

| ~133 | Phenyl (C-Cl) |

| ~129 | Phenyl (CH) |

| ~128 | Phenyl (CH) |

| ~134 | Phenyl (C-Thiazole) |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~1600, ~1480, ~1400 | C=C and C=N stretching (ring) |

| ~1100 - 1000 | C-Cl stretch |

| ~830 | C-H out-of-plane bend (para) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| ~195/197 | [M]⁺ (Molecular ion, chlorine isotopes) |

| ~160 | [M - Cl]⁺ |

| ~134 | [C₇H₄Cl]⁺ |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 4-aryl-1,3-thiazoles is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

Synthesis of this compound

The synthesis proceeds via the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thioformamide.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) in ethanol.

-

Addition of Reagent: To this solution, add thioformamide (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Collect the solid product by filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Experimental Protocol: Spectroscopic Characterization

The structural confirmation of the synthesized compound would be performed using a combination of spectroscopic techniques.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-(4-Chlorophenyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(4-Chlorophenyl)-1,3-thiazole. This compound is a key heterocyclic scaffold in medicinal chemistry, and a thorough understanding of its spectral characteristics is crucial for its synthesis, characterization, and application in drug development. This document outlines predicted spectral data based on closely related analogs, detailed experimental protocols, and visual aids to facilitate comprehension.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the thiazole ring and the 4-chlorophenyl group. Based on data from analogous structures, the predicted chemical shifts (δ) in a deuterated solvent like DMSO-d₆ are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-5 (Thiazole) | ~7.40 - 7.90 | Singlet (s) | - |

| H-2', H-6' (Chlorophenyl) | ~7.80 - 7.95 | Doublet (d) | ~8.0 - 9.0 |

| H-3', H-5' (Chlorophenyl) | ~7.40 - 7.55 | Doublet (d) | ~8.0 - 9.0 |

| H-2 (Thiazole) | ~9.10 - 9.20 | Singlet (s) | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The predictions are derived from spectral data of similar 4-(4-chlorophenyl)thiazole derivatives.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2 (Thiazole) | ~152.0 - 155.0 |

| C-4 (Thiazole) | ~150.0 - 153.0 |

| C-5 (Thiazole) | ~115.0 - 118.0 |

| C-1' (Chlorophenyl) | ~132.0 - 134.0 |

| C-2', C-6' (Chlorophenyl) | ~128.0 - 129.5 |

| C-3', C-5' (Chlorophenyl) | ~129.0 - 130.0 |

| C-4' (Chlorophenyl) | ~133.0 - 135.0 |

Note: These are estimated values based on the analysis of related structures and substituent effects.

Molecular Structure and NMR Correlation

The following diagram illustrates the structure of this compound with atom numbering for correlation with the NMR data tables.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra for this compound and similar small molecules.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the height of the solution in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm).

4.2. NMR Spectrometer and Parameters

-

Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[1]

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The sample is shimmed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR:

-

A standard pulse sequence (e.g., zg30) is used.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

-

For ¹³C NMR:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay (d1): 2-5 seconds.

-

4.3. Data Processing

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The signals are integrated to determine the relative ratios of the protons.

-

Coupling constants are measured from the splitting patterns of the signals.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

Caption: General workflow for NMR-based structural analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. For definitive structural confirmation, it is recommended to acquire and analyze the spectra of a synthesized and purified sample of the compound.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of 4-(4-Chlorophenyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(4-Chlorophenyl)-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related analogs and fundamental principles of mass spectrometry to present a predictive yet thorough analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the thiazole ring and the chlorophenyl moiety. The presence of chlorine is expected to produce a characteristic M+2 isotopic pattern for chlorine-containing fragments.

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Identity | Predicted Relative Intensity | Notes |

| 195/197 | [M]+• (Molecular Ion) | High | The molecular ion peak, with the M+2 peak at m/z 197 having approximately one-third the intensity of the M+ peak at m/z 195 due to the 35Cl/37Cl isotope ratio. |

| 160 | [M - Cl]+ | Moderate | Loss of the chlorine atom. |

| 134 | [C7H5S]+ | Moderate | Resulting from the cleavage of the thiazole ring. |

| 111/113 | [C6H4Cl]+ | High | The chlorophenyl cation, a very stable fragment. |

| 84 | [C4H4S]+• | Moderate to Low | Fragment corresponding to the thioethenyl cation. |

| 75 | [C6H3]+ | Moderate to Low | Loss of chlorine from the chlorophenyl cation. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways. The initial ionization will form the molecular ion [M]+•. Subsequent fragmentation is likely to involve the cleavage of the thiazole ring and the loss of the chlorine substituent.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

While a specific protocol for this compound is not detailed in the available literature, a general methodology can be proposed based on standard practices for similar small molecules.[1] This protocol is suitable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or dichloromethane.

-

Working Solutions: Prepare serial dilutions of the stock solution to the desired concentration range (e.g., 1-100 µg/mL) using the same solvent.

-

Matrix Samples (for drug development applications): For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction followed by reconstitution in a solvent compatible with the chromatographic system.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-5 min: 5% to 95% B.

-

5-7 min: 95% B.

-

7-7.1 min: 95% to 5% B.

-

7.1-9 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Gas Temperature: 325°C.

-

Gas Flow: 8 L/min.

-

Nebulizer: 35 psig.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 100 V.

-

Scan Range: m/z 50-500.

Experimental Workflow

The general workflow for the mass spectrometry analysis of this compound involves several key stages, from sample preparation to data analysis.

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While direct experimental data is sparse, the predicted fragmentation patterns and proposed experimental protocols offer a robust starting point for researchers in method development and structural elucidation. The provided workflows and data tables serve as a valuable resource for the analysis of this compound and its analogs in various research and development settings. Further experimental verification is recommended to confirm the predicted fragmentation pathways and optimize analytical methods.

References

Biological Screening of Novel 4-(4-Chlorophenyl)-1,3-thiazole Derivatives: A Technical Guide

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 1,3-thiazole, particularly those substituted with a 4-(4-chlorophenyl) moiety, have garnered significant attention for their broad spectrum of pharmacological activities. These compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the biological screening of novel 4-(4-chlorophenyl)-1,3-thiazole derivatives, intended for researchers, scientists, and drug development professionals. The guide details common experimental protocols, presents quantitative biological activity data, and visualizes key signaling pathways and experimental workflows.

Experimental Workflow for Biological Screening

The biological evaluation of novel this compound derivatives typically follows a structured workflow. This process begins with the synthesis and characterization of the compounds, followed by a series of in vitro assays to determine their biological activity and preliminary mechanism of action.

Anticancer Activity

A significant area of investigation for this compound derivatives is their potential as anticancer agents. These compounds have been evaluated against a variety of cancer cell lines, with many exhibiting potent cytotoxic effects.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of these derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |

| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |

| 4b | HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 |

| 5 | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |

| 5 | HepG2 (Liver) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 |

| 4b (Aryl) | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 |

| 4d (Aryl) | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 |

| 14a-c | MCF-7 (Breast) | 2.32 - 8.35 | - | - |

| 14a-c | HepG2 (Liver) | 2.32 - 8.35 | - | - |

Data compiled from multiple sources.[1][2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Doxorubicin, Staurosporine)

Procedure:

-

Cell Seeding: Harvest cells and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

-

Mechanism of Anticancer Action

VEGFR-2 Inhibition

One of the key mechanisms underlying the anticancer activity of some this compound derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can suppress tumor-induced angiogenesis.

Experimental Protocol: VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds.

-

To a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Induction of Apoptosis

Many cytotoxic this compound derivatives induce programmed cell death, or apoptosis, in cancer cells.[1][4] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which execute the dismantling of the cell.

References

In Vitro Biological Activity of 4-(4-Chlorophenyl)-1,3-thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of 4-(4-Chlorophenyl)-1,3-thiazole and its derivatives. The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its diverse pharmacological properties. The incorporation of a 4-chlorophenyl group at the 4-position of the thiazole ring has been shown to confer a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This document collates quantitative data from various studies, details the experimental methodologies used, and visualizes key pathways and workflows to support further research and development in this area.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key cellular enzymes like histone acetyltransferases (HATs).[1]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, as measured by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| N-(4-(4-Chlorophenyl)thiazol-2-yl) derivatives | HeLa (cervical cancer) | IC50 | 1.3 ± 0.14 | [1] |

| 4-cyanophenyl substituted thiazol-2-ylhydrazones | MCF-7 (breast cancer) | GI50 | 1.0 ± 0.1 to 1.7 ± 0.3 | [1] |

| 4-cyanophenyl substituted thiazol-2-ylhydrazones | HCT-116 (colorectal carcinoma) | GI50 | 1.1 ± 0.5 to 1.6 ± 0.2 | [1] |

| 2-benzylidenehydrazineyl)-1,3-thiazole derivative (3a) | MCF-7 (breast cancer) | IC50 | 24.9 | [2] |

| 2-benzylidenehydrazineyl)-1,3-thiazole derivative (3a) | MDA-MB-231 (breast cancer) | IC50 | 18.65 | [2] |

| 2-[5-(4-chlorophenyl)-1,3-thiazole-2-yl]-1-acetyl hydrazine (4) | MCF-7 (breast cancer) | IC50 | 5.73 | [2] |

Experimental Protocols: In Vitro Anticancer Screening

A standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the compound. A control group with vehicle (DMSO) only is also included.

-

Incubation: The plates are incubated for a specified period, typically 48-72 hours.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow

Caption: General experimental workflow for in vitro anticancer drug screening.

Antimicrobial Activity

Various derivatives of this compound have been investigated for their efficacy against a range of microbial pathogens, including protozoa, bacteria, and fungi.

Quantitative Antimicrobial Data

The following tables summarize the in vitro antiparasitic, antibacterial, and antifungal activities of selected this compound derivatives.

Table 2.1: Antiparasitic Activity [3][4]

| Compound Class | Parasite | Form | Activity Metric | Value (µM) |

| 4-(4-chlorophenyl)thiazole compounds | Leishmania amazonensis | Promastigote | IC50 | 19.86 to 200 |

| 4-(4-chlorophenyl)thiazole compounds | Leishmania amazonensis | Amastigote | IC50 | 101 to >200 |

| 4-(4-chlorophenyl)thiazole compounds | Trypanosoma cruzi | Trypomastigote | IC50 | 1.67 to 100 |

| 4-(4-chlorophenyl)thiazole compounds | Trypanosoma cruzi | Amastigote | IC50 | 1.96 to >200 |

Table 2.2: Antibacterial and Antifungal Activity [5]

| Compound | Bacterial/Fungal Strain | Activity |

| 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one (4a) | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Promising antibacterial activity |

| 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine (3c) | Aspergillus flavus | Promising antifungal activity |

| 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one (4b) | Aspergillus flavus | Promising antifungal activity |

| 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine (3a) | Aspergillus niger | Maximum zone of inhibition |

| 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one (4a) | Aspergillus niger | Maximum zone of inhibition |

Experimental Protocols

2.2.1. Leishmanicidal and Trypanocidal Activity Assay

Objective: To determine the IC50 of compounds against different forms of Leishmania and Trypanosoma parasites.

Procedure (General):

-

Parasite Culture: Promastigotes of Leishmania amazonensis are cultured in Schneider's medium. Trypomastigotes of Trypanosoma cruzi are maintained in appropriate culture systems.

-

Compound Preparation: The test compounds are dissolved in DMSO and serially diluted.

-

Assay: Parasites are incubated in 96-well plates with various concentrations of the test compounds for a specified period (e.g., 72 hours for promastigotes, 96 hours for amastigotes).

-

Viability Assessment: Parasite viability is determined using a colorimetric method, such as the resazurin assay or by direct counting using a hemocytometer. For intracellular amastigotes, host cells are infected, treated with the compounds, and the number of amastigotes per cell is counted after staining.

-

Data Analysis: The IC50 values are calculated from dose-response curves.

2.2.2. Antibacterial and Antifungal Susceptibility Testing (Cup-Plate Method) [5]

Objective: To qualitatively assess the antimicrobial activity of compounds by measuring the zone of inhibition.

Materials:

-

Bacterial strains (e.g., B. subtilis, E. coli, S. aureus)

-

Fungal strains (e.g., A. flavus, A. niger)

-

Nutrient agar or other suitable growth medium

-

Sterile petri dishes

-

Test compounds at a specified concentration (e.g., 1 mg/mL)

-

Standard antibiotic (e.g., Gentamicin) and antifungal (e.g., Fluconazole)

-

Sterile cork borer

Procedure:

-

Media Preparation: A suitable agar medium is prepared, sterilized, and poured into petri dishes.

-

Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.

-

Well Creation: Wells or "cups" are made in the agar using a sterile cork borer.

-

Compound Application: A fixed volume of the test compound solution is added to the wells. Control wells with the solvent and standard drugs are also prepared.

-

Incubation: The plates are incubated under appropriate conditions for the microorganism to grow (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Anti-inflammatory Activity

Certain 4-(4-chlorophenyl)thiazol-2-amine derivatives have been identified as potential anti-inflammatory agents.[6][7] One of the proposed mechanisms for this activity is the dual inhibition of DNase I and 5-lipoxygenase (5-LO), which are involved in inflammatory processes.

Proposed Anti-inflammatory Mechanism

The anti-inflammatory action of these compounds can be attributed to their ability to interfere with key inflammatory pathways. For instance, the inhibition of 5-lipoxygenase reduces the production of leukotrienes, which are potent pro-inflammatory mediators.

Visualization of a Proposed Signaling Pathway

Caption: Inhibition of the 5-Lipoxygenase (5-LO) pathway by a thiazole derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available in vitro data highlights its potential in oncology, infectious diseases, and inflammatory conditions. The diverse biological activities underscore the importance of further structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. The experimental protocols and visualized pathways provided in this guide serve as a foundation for researchers to design and execute further investigations into this valuable class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. connectjournals.com [connectjournals.com]

Preliminary Anticancer Evaluation of 4-(4-Chlorophenyl)-1,3-thiazole: A Technical Guide Based on Structurally Related Analogs

Disclaimer: Direct experimental data on the anticancer activity of the specific core molecule, 4-(4-Chlorophenyl)-1,3-thiazole, is limited in publicly available scientific literature. This technical guide, therefore, provides a comprehensive overview of the anticancer potential of this compound by summarizing the extensive research conducted on its close structural derivatives. The data and mechanisms presented herein are derived from studies on these analogs and serve to infer the potential bioactivity of the parent compound.

Introduction

The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The incorporation of a 4-chlorophenyl group at the 4-position of the thiazole ring has been a common strategy in the design of novel therapeutic agents. While the primary focus of research on this compound and its immediate derivatives has often been on their antiparasitic properties, a significant body of evidence points towards the potential of the broader class of related compounds as anticancer agents.

This guide summarizes the preliminary anticancer evaluation of compounds structurally related to this compound, focusing on their in vitro cytotoxicity against various cancer cell lines, their mechanisms of action including induction of apoptosis and cell cycle arrest, and the experimental protocols employed in these evaluations.

In Vitro Anticancer Activity of this compound Derivatives

Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the IC50 values for several notable derivatives.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles (derivatives 14a-c) | MCF-7 (Breast) | 2.32 - 8.35 | [1][2] |

| HepG2 (Liver) | 2.32 - 8.35 | [1][2] | |

| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | A549 (Lung) | 1.4 | [3] |

| A431 (Epidermal) | 3.1 | [3] | |

| T98G (Glioblastoma) | 3.4 | [3] | |

| NCI-H322 (Lung) | 7.1 | [3] | |

| N-(5-(4-Chlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (5c) | MDA-MB-468 (Breast) | 0.6±0.04 (as part of a series) | [4] |

| PC-12 (Pheochromocytoma) | 0.43±0.06 (as part of a series) | [4] | |

| Novel 1,3-Thiazole Analogues (Compound 4) | MCF-7 (Breast) | 5.73 | [5] |

| 5-Arylidene-2-phenyliminothiazolidin-4-one derivative (5d) | HepG2 (Liver) | 8.80 ± 0.31 µg/mL | [6] |

| MCF-7 (Breast) | 7.22 ± 0.65 µg/mL | [6] | |

| HCT-116 (Colorectal) | 9.35 ± 0.61 µg/mL | [6] | |

| Thiazoles carrying 1,3,4-thiadiazole moiety (Compound 6c) | HepG2 (Liver) | 1.29 |

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.

Induction of Apoptosis

Several studies have demonstrated that these compounds can trigger apoptosis in cancer cells. The proposed mechanisms often involve the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential, and the activation of caspases. For instance, some derivatives have been shown to induce apoptosis in A549 and HL-60 cells, confirmed by an increase in the sub-G1 cell population and cleavage of PARP-1 and procaspase-3.[3]

Caption: Generalized intrinsic apoptosis pathway induced by thiazole derivatives.

Cell Cycle Arrest

Derivatives of this compound have been reported to interfere with the normal progression of the cell cycle in cancer cells. For example, some 1,3,4-thiadiazole derivatives containing the 4-chlorophenyl moiety have been shown to cause cell cycle arrest at the G2/M phase. Another study on a 2-amino-1,3,4-thiadiazole derivative demonstrated cell cycle arrest in the G0/G1 phase through the inhibition of the extracellular signal-regulated kinase (ERK) pathway and enhanced expression of p27/Kip1.

Caption: Putative cell cycle arrest mechanisms by thiazole derivatives.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anticancer activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for a predetermined time.

-

Cell Harvesting: Collect the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative / PI-negative: Live cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro evaluation of a potential anticancer compound.

Caption: General experimental workflow for in vitro anticancer drug screening.

Conclusion

References

- 1. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antimicrobial Potential of the 4-(4-Chlorophenyl)-1,3-thiazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,3-thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. This technical guide focuses on the antimicrobial potential of a specific and promising scaffold: 4-(4-Chlorophenyl)-1,3-thiazole. This core structure has been the subject of extensive research, leading to the development of numerous derivatives with significant antibacterial and antifungal properties. This document provides a comprehensive overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.

Antimicrobial Activity

Derivatives of the this compound scaffold have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the thiazole ring and associated moieties.

Numerous studies have reported the antibacterial potential of this compound derivatives against a panel of clinically relevant bacteria. The activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A series of novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their corresponding thiazolidin-4-one derivatives have been synthesized and evaluated for their antibacterial activity. Notably, some of these compounds exhibited promising activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus[1]. Other studies have also shown that derivatives of 2-amino-4-(4-chlorophenyl)-1,3-thiazole possess moderate antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and B. subtilis[2]. The thiazole derivatives have shown more pronounced inhibitory effects on Gram-positive bacteria compared to Gram-negative bacteria[3].

Table 1: Summary of Antibacterial Activity (MIC in µg/mL)

| Compound/Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Isatin-decorated thiazole derivatives | MIC values comparable to chloramphenicol | - | Potent activity | - | [4] |

| Thiazole-quinolinium derivatives | Effective against MRSA | - | Effective against NDM-1 E. coli | - | [5] |

| 2-phenylacetamido-thiazole derivatives | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | [6] |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | 16.1 | 28.8 | 16.1 | - | [7] |

| Thiazolyl-halogenated pyrroles/pyrazoles | Significant inhibition of biofilm formation | - | - | Significant inhibition of biofilm formation | [8] |

Note: This table summarizes data from various studies on different derivatives and may not represent a direct comparison.

The this compound scaffold has also been a foundation for the development of potent antifungal agents. Several synthesized derivatives have shown significant activity against pathogenic fungi, including Candida species and Aspergillus niger. For instance, certain 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives exhibited distinguished antifungal activity against Candida albicans and Candida glabrata[2]. The antifungal efficacy of these compounds is often comparable to or even better than standard antifungal drugs[7][9].

Table 2: Summary of Antifungal Activity (MIC in µg/mL)

| Compound/Derivative Class | Candida albicans | Aspergillus niger | Reference |

| Heteroaryl(aryl) thiazole derivatives | 0.06–0.47 | - | [9] |

| Isatin-decorated thiazole derivatives | Activity equivalent to Nystatin | - | [4] |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | 16.2 | - | [7] |

| 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives | Distinguished activity | - | [2] |

Note: This table summarizes data from various studies on different derivatives and may not represent a direct comparison.

Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Thiazole derivatives have shown promise in inhibiting biofilm formation. For example, novel thiazole nortopsentin analogues were found to interfere with the initial steps of biofilm formation in both Gram-positive and Gram-negative pathogens, with a particular selectivity against staphylococcal strains[10]. Some thiazolyl-halogenated pyrrole and pyrazole derivatives have also demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa at sub-MIC doses[8].

Table 3: Summary of Anti-biofilm Activity

| Compound/Derivative Class | Target Organism(s) | Effect | Reference |

| Thiazole nortopsentin analogues | Staphylococcus aureus, P. aeruginosa | Inhibition of biofilm formation (IC50: 0.40–2.03 µM for S. aureus) | [10] |

| Isatin-decorated thiazole derivatives | E. coli, MRSA | Strong biofilm distortion effects at half MIC | [4] |

| Thiazolyl-halogenated pyrroles/pyrazoles | Staphylococcus aureus, P. aeruginosa | Significant inhibition of biofilm formation at sub-MIC doses | [8] |

| Thiazole acid analogs | Pseudomonas aeruginosa | Inhibition of biofilm formation via IQS pathways | [11] |

Experimental Protocols

This section details the generalized methodologies for key experiments cited in the evaluation of the antimicrobial potential of this compound derivatives.

A common and versatile method for the synthesis of the 2-amino-4-(4-chlorophenyl)-1,3-thiazole core is the Hantzsch thiazole synthesis.

General Protocol:

-

Reactants: p-Chlorophenacyl bromide (or other α-haloketones) and a thiourea derivative.

-

Solvent: Typically, a protic solvent like absolute methanol or ethanol is used.

-

Reaction Conditions: The reactants are usually refluxed together for a specific duration.

-

Work-up: The reaction mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized from a suitable solvent to yield the purified 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivative[2].

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

General Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilutions: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed[9].

The crystal violet assay is a common method to quantify biofilm formation and its inhibition.

General Protocol:

-

Biofilm Formation: Bacteria are cultured in a 96-well plate in the presence of sub-MIC concentrations of the test compounds.

-

Incubation: The plate is incubated to allow for biofilm formation.

-

Washing: The wells are washed to remove planktonic (free-floating) bacteria.

-

Staining: The remaining adherent biofilm is stained with crystal violet solution.

-

Solubilization: The stain is solubilized with a suitable solvent (e.g., ethanol or acetic acid).

-

Quantification: The absorbance of the solubilized stain is measured using a microplate reader to quantify the biofilm mass[10].

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

General Protocol:

-

Cell Seeding: Mammalian cells (e.g., Vero cells) are seeded in a 96-well plate and allowed to attach.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds.

-

Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength to determine cell viability. The IC50 (half-maximal inhibitory concentration) is then calculated[12][13].

Mechanism of Action

The precise mechanism of action for many this compound derivatives is still under investigation; however, several potential molecular targets have been proposed through in silico and in vitro studies.

-

Enzyme Inhibition: Docking studies have suggested that some thiazole derivatives may act by inhibiting essential microbial enzymes. For bacteria, potential targets include the E. coli MurB enzyme , which is involved in peptidoglycan biosynthesis, and DNA gyrase , which is crucial for DNA replication[7][9]. For fungi, the inhibition of 14α-lanosterol demethylase , an enzyme essential for ergosterol biosynthesis in the fungal cell membrane, is a probable mechanism[9].

-

Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their insertion into the bacterial cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately cell death[14].

-

Inhibition of Quorum Sensing: Some thiazole derivatives have been shown to interfere with bacterial communication systems, such as the IQS (integrating quorum sensing and stress response) system in Pseudomonas aeruginosa, thereby inhibiting biofilm formation and virulence factor production[11].

-

Inhibition of Tyrosyl-tRNA Synthetase (TyrRS): Certain isatin-decorated thiazole derivatives have been designed as mimics of known bacterial TyrRS inhibitors, suggesting this enzyme as a potential target[4].

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising framework for the development of novel antimicrobial agents. The extensive research into its derivatives has demonstrated significant antibacterial, antifungal, and anti-biofilm activities. The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To systematically explore the impact of different substituents on antimicrobial potency and spectrum.

-

Mechanism of Action elucidation: To definitively identify the molecular targets and pathways affected by these compounds.

-

In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of the most promising derivatives in animal models.

-

Combination therapy: To investigate the synergistic effects of these compounds with existing antibiotics to combat drug-resistant infections.

By leveraging the knowledge presented in this guide, researchers and drug development professionals can further advance the exploration of the this compound scaffold as a valuable source of next-generation antimicrobial drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice - Medical Laboratory Journal [fdnp.goums.ac.ir]

- 4. tandfonline.com [tandfonline.com]

- 5. [PDF] Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives | Semantic Scholar [semanticscholar.org]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-biofilm effect of novel thiazole acid analogs against Pseudomonas aeruginosa through IQS pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

Initial Exploration of 4-(4-Chlorophenyl)-1,3-thiazole as a Histone Acetyltransferase (HAT) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial exploration of 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole, commonly known as CPTH2, as a histone acetyltransferase (HAT) inhibitor. Histone acetyltransferases are a class of enzymes crucial to the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. This document details the mechanism of action of CPTH2, summarizes the available quantitative data on its inhibitory activity, provides detailed experimental protocols for its evaluation, and visualizes key signaling pathways and experimental workflows. While CPTH2 has been identified as an inhibitor of the Gcn5p-dependent functional network, a complete quantitative selectivity profile against all human HAT subtypes is not yet fully elucidated in publicly available literature.

Introduction to 4-(4-Chlorophenyl)-1,3-thiazole (CPTH2) and its Target: Histone Acetyltransferases

4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole, or CPTH2, is a thiazole derivative that has been identified as a cell-permeable inhibitor of histone acetyltransferases (HATs).[1][2] HATs catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails.[3] This post-translational modification neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure, which is generally associated with transcriptional activation.[3][4]

The aberrant activity of HATs is linked to the development and progression of various diseases, making them attractive therapeutic targets.[2] By inhibiting HATs, compounds like CPTH2 can modulate gene expression, thereby influencing cellular processes such as cell cycle progression, differentiation, and apoptosis.[3]

Mechanism of Action

CPTH2 has been primarily characterized as an inhibitor of the Gcn5 (General Control Non-derepressible 5) histone acetyltransferase.[1][2] Studies in yeast have demonstrated a specific chemical-genetic interaction between CPTH2 and Gcn5, indicating that the compound inhibits the functional network dependent on this enzyme.[1][2] In vitro, CPTH2 has been shown to inhibit the acetylation of histone H3, a known substrate of Gcn5.[1][2] Furthermore, there is evidence to suggest that CPTH2 and its derivatives can also inhibit the activity of other HATs, including p300/CBP and N-acetyltransferase 10 (NAT10).[5] This multi-target profile suggests that the biological effects of CPTH2 may be more complex than those of a highly selective inhibitor.[5]

dot

Caption: General signaling pathway of HAT inhibition by CPTH2.

Quantitative Data

While a comprehensive screening of CPTH2 against all human HAT subtypes has not been extensively documented, some quantitative data for its inhibitory activity against Gcn5 is available. The following tables summarize the known inhibitory activities of CPTH2 and provide a comparison with other well-characterized HAT inhibitors.

Table 1: Inhibitory Activity of this compound (CPTH2)

| Target HAT Subtype(s) | IC50 Value (in vitro) | Key Features |

| GCN5, p300/CBP, NAT10 | GCN5: ~20 µM[5] | Modulates the Gcn5p network; also reported to inhibit p300 and NAT10, though specific IC50 values are not readily available.[5] |

Table 2: Comparative Inhibitory Activities of Other HAT Inhibitors

| Inhibitor | Target HAT Subtype(s) | IC50 Values | Key Features |

| Anacardic Acid | p300/CBP, PCAF | p300: ~5-10 µM, PCAF: ~5 µM[5] | A natural product inhibitor with a lack of high specificity.[5] |

| C646 | p300/CBP | p300: ~0.4 µM | A potent and selective inhibitor of p300. |

| PU139 | Gcn5, PCAF, CBP, p300 | Gcn5: 8.39 µM, PCAF: 9.74 µM, CBP: 2.49 µM, p300: 5.35 µM[6] | A pan-HAT inhibitor.[6] |

| Butyrolactone 3 | Gcn5 | 100 µM[6] | A specific small-molecule inhibitor of Gcn5.[6] |

Experimental Protocols

To validate the inhibitory effect of this compound on histone acetylation, a series of in vitro and cell-based assays can be performed.

In Vitro HAT Inhibitor Screening Assay (Radioactive)

This assay directly measures the enzymatic activity of a specific HAT in the presence of the test compound.

-

Materials:

-

Recombinant human HAT enzymes (e.g., Gcn5, p300, PCAF)

-

Histone H3 peptide or full-length histone H3

-

[³H]-Acetyl-CoA

-

CPTH2

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Stop Solution (e.g., Acetic Acid)

-

P81 phosphocellulose filter paper

-

Scintillation fluid

-

Scintillation counter

-

-

Procedure:

-

Compound Preparation: Prepare a stock solution of CPTH2 in DMSO.

-

Reaction Setup: In a microplate, combine the HAT assay buffer, the specific recombinant HAT enzyme, and the histone substrate.

-

Inhibitor Addition: Add varying concentrations of CPTH2 or a vehicle control (DMSO) to the wells.

-

Initiation of Reaction: Start the reaction by adding radiolabeled Acetyl-CoA to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution.

-

Detection of Acetylation: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [³H]-Acetyl-CoA.

-

Quantification: Measure the radioactivity retained on the paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

-

dot

Caption: Workflow for the in vitro radioactive HAT inhibition assay.

Cellular Histone Acetylation Assay (Western Blot)

This protocol assesses the effect of CPTH2 on histone acetylation levels within a cellular context.

-

Materials:

-

Cell line of interest

-

CPTH2

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of CPTH2 for a specified time.

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against a specific acetylation mark. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for the acetylated histone and the total histone to determine the relative change in histone acetylation.

-

Conclusion

4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2) has been identified as a promising histone acetyltransferase inhibitor with activity against Gcn5 and potential effects on other HATs like p300/CBP.[5] The available data, while not fully comprehensive in its selectivity profiling, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a systematic approach to further characterize the inhibitory potential and selectivity of CPTH2. Future research should focus on obtaining a complete quantitative selectivity panel against a broad range of human HAT enzymes to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Hantzsch Synthesis of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction